Product packaging for 7-nitro-1H-imidazo[1,2-b]pyrazole(Cat. No.:)

7-nitro-1H-imidazo[1,2-b]pyrazole

Cat. No.: B11107989
M. Wt: 152.11 g/mol
InChI Key: AZEOCTLRFDVEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-1H-imidazo[1,2-b]pyrazole is a chemically significant derivative of the imidazo[1,2-b]pyrazole scaffold, a nitrogen-rich bridgehead heterocycle of considerable interest in medicinal chemistry and drug discovery. This fused bicyclic system is recognized as a potential non-classical isostere of the indole ring, capable of improving key physicochemical properties such as solubility in aqueous media, which is a common challenge with indole-based drugs . The imidazo[1,2-b]pyrazole core has demonstrated a broad and promising spectrum of biological activities in scientific literature. Researchers have explored its derivatives as anticancer agents, with some compounds showing activity against various human cancer cell lines . Furthermore, the scaffold is found in compounds investigated for anti-inflammatory applications, including the development of novel COX-2 inhibitors with additional immunomodulatory potential . Recent studies have also identified specific triazole-imidazo[1,2-b]pyrazole derivatives as potent and selective anti-proliferative agents against melanoma cells, inducing cytotoxic effects through a pro-oxidant mechanism without compromising the viability of healthy keratinocytes . The synthetic versatility of the core structure allows for selective functionalization at multiple positions, making it a valuable template for constructing diverse libraries for structure-activity relationship (SAR) studies . This product, this compound, is provided as a key chemical intermediate for use in research and development activities. It is intended for use by qualified researchers as a building block in organic synthesis, medicinal chemistry, and materials science. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O2 B11107989 7-nitro-1H-imidazo[1,2-b]pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

7-nitro-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C5H4N4O2/c10-9(11)4-3-7-8-2-1-6-5(4)8/h1-3,7H

InChI Key

AZEOCTLRFDVEMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Molecular Mechanisms of Action and Biological Research of 7 Nitro 1h Imidazo 1,2 B Pyrazole Derivatives

Enzyme Inhibition Studies and Their Significance

Derivatives of 7-nitro-1H-imidazo[1,2-b]pyrazole have been identified as potent inhibitors of several key enzymes implicated in various diseases. The following subsections detail the research on their inhibitory activities.

α-Glucosidase Inhibition and Related Kinetic Analyses

A series of novel imidazo[1,2-b]pyrazole derivatives were designed, synthesized, and evaluated for their in-vitro α-glucosidase inhibitory potential. nih.gov All the synthesized compounds exhibited significant inhibitory activity, with IC50 values ranging from 95.0 ± 0.5 to 372.8 ± 1.0 µM, which is notably more potent than the standard drug acarbose (B1664774) (IC50 = 750 ± 1.5 µM). nih.gov Among these, compound 4j was the most potent, showing an eightfold higher inhibitory activity than acarbose. nih.gov

Kinetic analysis of compound 4j revealed that it inhibits α-glucosidase in a competitive manner, similar to acarbose. nih.govresearchgate.net This competitive inhibition suggests that the compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. The development of such potent α-glucosidase inhibitors is significant for the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Imidazo[1,2-b]pyrazole Derivatives

Compound IC50 (µM) Inhibition Mode
4j 95.0 ± 0.5 Competitive
4f Not specified Not specified
4o Not specified Not specified
4c Not specified Not specified
Acarbose (Standard) 750 ± 1.5 Competitive

Data sourced from a study on imidazo[1,2-b]pyrazole derivatives as α-glucosidase inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

While direct studies on this compound's COX-2 inhibition are not extensively detailed, the broader class of pyrazole (B372694) derivatives has been a major focus for the development of selective COX-2 inhibitors. nih.govnih.govresearchgate.net COX-2 is an enzyme that plays a crucial role in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govresearchgate.net

Research on related pyrazole and pyrazolo[1,2-a]pyridazine hybrids has yielded compounds with potent and selective COX-2 inhibitory activity. nih.govrsc.org For instance, certain pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory action than the well-known COX-2 inhibitor, celecoxib. rsc.org The structural features of the pyrazole scaffold are critical for this selective inhibition, and it is plausible that appropriately substituted this compound derivatives could also exhibit significant COX-2 inhibitory activity.

Kinase Inhibition Profiles

The imidazo[1,2-b]pyrazole scaffold has been explored as a basis for designing inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

ERK, Bcl-xl, pAkt: While specific data on the inhibition of ERK, Bcl-xl, and pAkt by this compound derivatives is limited, related pyrazole compounds have been shown to interfere with the phosphorylation of ERK1/2 and AKT. nih.gov Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized as potential inhibitors of Bcl-2, a key anti-apoptotic protein. nih.govrsc.orgresearchgate.net These findings suggest that the broader pyrazole class, including imidazo[1,2-b]pyrazoles, has the potential to modulate these critical cell signaling pathways.

ABL Kinase: Imidazo[1,2-b]pyridazine (B131497) derivatives, which are structurally related to imidazo[1,2-b]pyrazoles, have shown favorable activity against Bcr-Abl kinase, a key target in chronic myeloid leukemia. nih.gov

Cyclin-Dependent Kinases (CDKs): The imidazo[4,5-b]pyridine scaffold, another related heterocyclic system, has been investigated for the development of kinase inhibitors, including those targeting CDKs. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine/threonine protein kinase that is often overexpressed in cancer cells, making it an attractive therapeutic target. nih.govsemanticscholar.orgmdpi.com While direct inhibition of CK2 by this compound is not specified, the development of pyrazolo-triazine and other heterocyclic compounds as CK2 inhibitors highlights the potential of such scaffolds in this area. mdpi.comresearchgate.net

Glycogen Synthase Kinase 3 (GSK3): The CMGC family of kinases, which includes GSK3, is a target for various inhibitors. mdpi.com

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B cell receptor signaling and a target for treating B cell malignancies and inflammatory disorders. nih.govnih.govmdpi.comresearchgate.net Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible BTK inhibitors. nih.gov One such derivative, compound 22 , exhibited a BTK IC50 of 1.3 nM and has advanced to Phase I clinical trials. nih.gov

ATP-competitive mTOR: The mechanistic target of rapamycin (B549165) (mTOR) is a key kinase in cell growth and proliferation. nih.govmedchemexpress.com Thiazolopyrimidine and imidazolopyrimidine derivatives have been developed as potent and selective ATP-competitive mTOR inhibitors. nih.govnih.gov

PDE 10A: While not a kinase, phosphodiesterase 10A (PDE10A) is another important enzyme target. The imidazo-pyrazole scaffold has been linked to the development of PDE4 inhibitors. mdpi.com

Table 2: Kinase Inhibition by Related Imidazo-pyrazole Derivatives

Kinase Target Derivative Class Key Findings
Aurora-A 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Compound 7a showed an IC50 of 0.212 µM. nih.gov
Bruton's Tyrosine Kinase (BTK) Imidazo[1,2-b]pyridazine Compound 22 (TM471-1) had an IC50 of 1.3 nM. nih.gov
mTOR Thiazolopyrimidine A potent and selective brain-penetrant inhibitor was discovered. nih.gov

This table summarizes findings for structurally related compounds, suggesting the potential of the this compound scaffold.

Deoxyribonucleic Acid (DNA) Synthesis Inhibition

The compound 2,3-dihydro-1H-imidazo(1,2-b)pyrazole has been identified as a new inhibitor of deoxyribonucleic acid (DNA) synthesis. nih.gov This discovery points to the potential of the imidazo[1,2-b]pyrazole core structure to interfere with fundamental cellular processes like DNA replication, which is a hallmark of anticancer agents. nih.gov Further research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that some of these compounds can induce DNA damage, as indicated by increased comet tail length in cancer cell lines. nih.govrsc.org

VirB11 ATPase Inhibition in Pathogenic Systems

The VirB11 ATPase HP0525 is a crucial component of the type IV secretion system (T4SS) in the pathogenic bacterium Helicobacter pylori. nih.govnih.gov This system is responsible for transferring toxic bacterial factors and contributes to the spread of antibiotic resistance. nih.govnih.gov Imidazo[1,2-a]pyrazine (B1224502) derivatives, which share a similar heterocyclic core with imidazo[1,2-b]pyrazoles, have been identified as competitive inhibitors of HP0525. nih.govucl.ac.uk One lead compound from a high-throughput screen demonstrated an IC50 of 7 µM. ucl.ac.uk The development of inhibitors for VirB11 ATPase represents a promising strategy for combating H. pylori infections by disrupting its virulence. nih.govnih.gov

Cellular Pathway Modulation and Biological Responses

Beyond direct enzyme inhibition, derivatives of this compound and related compounds can modulate various cellular pathways, leading to a range of biological responses. For instance, an imidazo[1,2-b]pyrazole-7-carboxamide derivative has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML) and myeloid-derived suppressor cells (MDSCs). nih.gov This suggests a potential therapeutic application in oncology by promoting the maturation and subsequent death of cancer cells. nih.gov

Furthermore, pyrazole and imidazo-pyrazole derivatives have been found to block the production of reactive oxygen species (ROS) and inhibit p38MAPK phosphorylation in both platelets and human umbilical vein endothelial cells (HUVEC), indicating potential anti-inflammatory and anti-angiogenic properties. nih.gov The modulation of kinase pathways, as discussed in section 3.1.3, also has profound effects on cellular signaling, impacting cell survival, proliferation, and differentiation. nih.govnih.gov

Induction of Apoptosis in Immature Myeloid Cells

Research has demonstrated that this compound derivatives can effectively induce apoptosis, or programmed cell death, in immature myeloid cells. One notable study focused on an imidazo[1,2-b]pyrazole-7-carboxamide derivative, which was shown to hamper the viability of various human leukemia cell lines. nih.govmdpi.comnih.gov The investigation into the mechanism of cell death confirmed that the primary mode of action was apoptosis, as opposed to necrosis. mdpi.com

For instance, in MV-4-11 biphenotypic B myelomonocytic leukemia cells, treatment with a lead compound, DU385, resulted in a significant late apoptotic population of 60%. mdpi.com In contrast, HL-60 acute promyelocytic leukemia cells exhibited a 50% early apoptotic population, while MOLT-4 acute T-lymphoblastic leukemia cells showed a total apoptotic population of about 30%. mdpi.com These findings highlight the potential of these derivatives to selectively target and eliminate cancerous myeloid cells through the induction of apoptosis. The process is often coupled with cellular differentiation, where the malignant cells are pushed towards a more mature, non-proliferative state before undergoing cell death. nih.govmdpi.com This dual action of differentiation-coupled apoptosis is a promising strategy in cancer therapy. nih.govmdpi.com

Promotion of Myeloid Cell Differentiation (e.g., CD11b Expression, Myeloperoxidase Activity)

A key aspect of the biological activity of this compound derivatives is their ability to promote the differentiation of immature myeloid cells. This is a crucial therapeutic goal in diseases like acute myeloid leukemia (AML), where the maturation of myeloid progenitors is blocked. nih.govmdpi.com

Studies on the HL-60 human acute myeloblastic leukemia cell line have shown that treatment with an imidazo[1,2-b]pyrazole-7-carboxamide derivative leads to clear signs of granulocytic differentiation. nih.govmdpi.com This is evidenced by an increase in cellular granularity and a significant upregulation of the cell surface marker CD11b, a hallmark of myeloid differentiation. nih.gov Concurrently, the expression of the immaturity marker CD33 was observed to decrease. nih.govmdpi.com

Furthermore, the functional maturation of these cells was confirmed by an increase in myeloperoxidase (MPO) activity, an enzyme characteristic of mature granulocytes. nih.gov This induced differentiation was not limited to cell lines; the differentiating effect was also confirmed in patient-derived AML cells, which showed an increase in CD11b expression and a decrease in several immaturity markers following treatment. mdpi.com

Table 1: Effect of an Imidazo[1,2-b]pyrazole-7-carboxamide Derivative on Myeloid Cell Differentiation Markers

Cell Line/SampleMarkerEffect of TreatmentReference
HL-60CD11bIncreased Expression nih.gov
HL-60CD33Decreased Expression nih.govmdpi.com
HL-60Myeloperoxidase (MPO)Increased Activity nih.gov
Patient-derived AML cellsCD11bIncreased Expression mdpi.com
Patient-derived AML cellsCD33+Decreased Population mdpi.com
Patient-derived AML cellsCD7+Decreased Population mdpi.com
Patient-derived AML cellsCD206+Decreased Population mdpi.com
Patient-derived AML cellsCD38brightDecreased Population mdpi.com

Influence on Key Transcription Factors (FOS, JUN, JUNB, JUND)

The differentiation-inducing effects of this compound derivatives are linked to their influence on key transcription factors that regulate myeloid cell development. Specifically, these compounds have been shown to modulate the expression of the activator protein-1 (AP-1) transcription factor complex, which is composed of proteins from the FOS and JUN families. nih.gov

The AP-1 complex plays a pivotal role in driving cellular differentiation. nih.gov Research has shown that upon stimulation with an imidazo[1,2-b]pyrazole-7-carboxamide derivative, the expression of several members of the AP-1 complex, including FOS, JUN, JUNB, and JUND, is elevated in a concentration- and time-dependent manner. nih.govnih.gov This upregulation of AP-1 subunits is a crucial step in the signaling cascade that leads to the differentiation of immature myeloid cells. nih.gov The ability of these compounds to activate the AP-1 pathway underscores their potential as therapeutic agents that can overcome the differentiation block in myeloid malignancies. nih.govnih.gov

Generation of Nitrosative Stress in Target Organisms

The biological activity of nitro-containing heterocyclic compounds, including this compound derivatives, is often attributed to their ability to generate nitrosative stress within target organisms. nih.govresearchgate.net This mechanism is particularly relevant to their antimicrobial and antiparasitic effects.

The nitro group of these compounds can be reduced by parasitic or microbial reductases to form reactive and toxic nitrogen species. nih.gov This generation of nitrosative stress disrupts the cellular redox balance and can lead to damage of essential biomolecules, ultimately causing cell death. nih.govresearchgate.net This mode of action is a key feature of several clinically used nitroimidazole drugs and is believed to be a significant contributor to the efficacy of novel this compound derivatives against a range of pathogens. nih.gov

Antimicrobial and Antiparasitic Activity Research

The this compound scaffold has been extensively explored for its potential to combat infectious diseases. The presence of the nitro group is a key structural feature that often confers potent activity against a wide spectrum of microbes and parasites.

Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Pyrazole derivatives, in general, are known to possess a broad range of pharmacological properties, including antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov Various derivatives have shown efficacy by targeting different metabolic pathways in bacteria. nih.gov

While specific data on this compound itself is part of a broader class of pyrazole-based compounds, research on related structures provides insights into their potential. For example, imidazo-pyridine substituted pyrazole derivatives have demonstrated potent broad-spectrum antibacterial activity, in some cases exceeding that of ciprofloxacin, against strains like E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov Other pyrazole derivatives have shown moderate to good activity against a range of bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netturkjps.org The antibacterial action of these compounds is often attributed to the inhibition of essential enzymes like DNA gyrase. nih.gov

Activity Against Protozoal Parasites (e.g., Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, Plasmodium falciparum)

The antiparasitic activity of nitro-imidazo[1,2-b]pyridazine derivatives, a closely related scaffold, has been a significant area of investigation. nih.govresearchgate.net These compounds have been evaluated against a panel of protozoal parasites, revealing promising and, in some cases, highly potent activity.

A notable study highlighted a series of 3-nitroimidazo[1,2-b]pyridazines that exhibited sub-nanomolar activity against Giardia lamblia. nih.gov The presence of the nitro group was shown to be crucial for this high potency. nih.gov The antiparasitic activity of these compounds is believed to stem from the generation of nitrosative stress within the parasite. nih.govresearchgate.net

Furthermore, pyrazole-based scaffolds have demonstrated efficacy against other protozoan parasites. Pyrazole-thiadiazole derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some derivatives being particularly effective against the intracellular amastigote form of the parasite. mdpi.com Similarly, pyrazole-benzimidazole hybrids have also shown potent activity against T. cruzi. nih.gov

Table 2: In Vitro Antiparasitic Activity of Nitro-Imidazo[1,2-b]pyridazine Derivatives

ParasiteActivityReference
Giardia lambliaSub-nanomolar IC50 values nih.gov
Trypanosoma bruceiEvaluated nih.gov
Trypanosoma cruziEvaluated nih.govmdpi.comnih.gov
Leishmania infantumEvaluated nih.gov
Plasmodium falciparumEvaluated nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological potency and selectivity of derivatives of the 1H-imidazo[1,2-b]pyrazole scaffold are profoundly influenced by the nature and position of its substituents. Structure-Activity Relationship (SAR) studies have been instrumental in deciphering how modifications to this core structure translate into specific biological activities.

Research has consistently shown that the substitution pattern on the 1H-imidazo[1,2-b]pyrazole ring is a critical determinant of biological activity. The C-7 position, in particular, has been identified as a key site for modification to modulate potency and selectivity, especially in the context of anticancer activity.

A study focusing on a library of imidazo[1,2-b]pyrazole-7-carboxamides revealed that functionalization at the C-7 position is crucial for cytotoxicity against cancer cell lines. nih.gov By optimizing derivatives through screening against human breast cancer (MCF-7), mammary gland (4T1), and promyelocytic leukemia (HL-60) cells, several analogues demonstrated significant potency. Notably, one of the most active compounds exhibited a remarkable sub-micromolar sensitivity against HL-60 leukemia cells, underscoring the importance of the C-7 carboxamide moiety for potent anticancer effects. nih.gov

Further investigations into C-7 substituted derivatives concluded that aminomethylated compounds at this position, particularly those incorporating a six-membered ring such as N-methylpiperazine or morpholine, possess high anticancer potency. researchgate.net This suggests that not only the presence of a substituent at C-7 but also its size, basicity, and hydrogen bonding capacity are key determinants for biological efficacy. In contrast, the study noted that in tetra-substituted imidazo[1,2-b]pyrazoles, the addition of a fourth substituent did not generally enhance anticancer activity. researchgate.net These findings collectively highlight the C-7 position as a pivotal point for derivatization to achieve potent and potentially selective biological activity.

Table 1: Biological Activity of C-7 Substituted Imidazo[1,2-b]pyrazole Derivatives

Compound IDC-7 SubstituentBiological ActivityCell LineIC₅₀ (µM)Source
Compound 63Carboxamide derivativeAnticancerHL-600.183 nih.gov
General findingAminomethylated (N-methylpiperazine)AnticancerVariousHigh potency researchgate.net
General findingAminomethylated (Morpholine)AnticancerVariousHigh potency researchgate.net

The specific functional groups attached to the imidazo[1,2-b]pyrazole scaffold play a definitive role in its biological profile. Their electronic and steric properties directly influence the molecule's ability to interact with pharmacological targets.

Nitro Group : While direct biological data for this compound is limited, the role of the nitro group in related heterocyclic compounds is well-documented. In many bioactive molecules, the nitro group is a critical pharmacophore, often activated through bioreduction to exert its effect. For instance, novel nitroimidazopyrazin-one derivatives, a related bicyclic scaffold, have shown that the nitro group is essential for their potent antitubercular and antiparasitic activities. nih.gov Conversely, in some molecular contexts, the introduction of a nitro group can be detrimental to activity; its inclusion on certain oxindole-imidazole systems was found to decrease anticancer efficacy. nih.gov In a series of pyrazole analogues, a derivative containing a 4-nitrophenyl group, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated superior anti-inflammatory activity compared to standard drugs. nih.gov This suggests that a 7-nitro substituent on the imidazo[1,2-b]pyrazole core could be a key modulator of activity, with its effect being highly dependent on the specific therapeutic target.

Hydroxyl Group : The hydroxyl group, as a hydrogen bond donor and acceptor, significantly influences molecular interactions. In a series of hybrid compounds, linking an imidazopyrazole scaffold to a catechol (a dihydroxyl-phenyl moiety) resulted in potent antioxidant activity through the inhibition of reactive oxygen species (ROS) production. nih.gov

Carboxamide Group : As established, the carboxamide group at the C-7 position is a potent determinant for anticancer activity. nih.gov The hydrogen bonding capabilities and defined steric profile of the amide are likely crucial for binding to target proteins.

Furan (B31954) Moiety : The incorporation of a furan ring can also confer significant biological activity. Studies on nitrofuran-containing pyrazole derivatives have reported good antibacterial and antifungal properties. nih.gov

Phenyl/Aryl Moieties : Aryl groups are prevalent in many active imidazo[1,2-b]pyrazole derivatives. Their substitution pattern and electronic properties are vital. For example, in a series of anti-inflammatory hybrid compounds, the nature of substituents on a catechol phenyl ring attached to the core scaffold was a key factor for potency. nih.gov

Alkyl Moieties : Simple alkyl groups also contribute to the SAR. In one study, 1,3-dimethylxanthine derivatives of an imidazole (B134444) scaffold were generally more potent as anticancer agents than the corresponding 1-methylated versions, indicating that even small alkyl additions can fine-tune biological activity. nih.gov

Table 2: Effect of Functional Groups on the Biological Activity of Imidazo[1,2-b]pyrazole and Related Scaffolds

Functional GroupScaffoldObserved EffectBiological ActivitySource
NitroPyrazoleEnhanced potencyAnti-inflammatory nih.gov
NitroNitroimidazopyrazin-oneCritical for activityAntitubercular/Antiparasitic nih.gov
NitroOxindole-imidazoleDecreased potencyAnticancer nih.gov
Carboxamide (at C-7)Imidazo[1,2-b]pyrazoleEnhanced potencyAnticancer nih.gov
Hydroxyl (Catechol)Imidazo[1,2-b]pyrazole HybridPotent activityAntioxidant (ROS inhibition) nih.gov
NitrofuranPyrazoleGood activityAntimicrobial nih.gov

Indole (B1671886) : The 1H-imidazo[1,2-b]pyrazole scaffold has been investigated as a non-classical isostere of indole. nih.govresearchgate.net Bioisosteric replacement is a common strategy in drug design to improve a compound's properties. In a notable example, an isostere of the indolyl drug pruvanserin (B1233070) was synthesized where the indole ring was replaced with a 1H-imidazo[1,2-b]pyrazole core. nih.gov Comparative assays showed that this substitution led to a significant improvement in aqueous solubility, which could translate to enhanced bioavailability. nih.govresearchgate.net This highlights a key advantage of the imidazo[1,2-b]pyrazole scaffold over the more lipophilic indole ring in certain applications.

Pyridazine (B1198779) : A comparative study of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives as dual inhibitors of PI3K/mTOR revealed that both scaffolds could produce highly potent compounds. A derivative from the imidazo[1,2-b]pyridazine series exhibited excellent inhibitory activity and favorable pharmacokinetic properties, suggesting its suitability as an anticancer drug candidate. researchgate.net This indicates that both fused pyrazine (B50134) and pyridazine systems can serve as effective cores for kinase inhibitors.

Pyrazolo[1,5-a]pyrimidine (B1248293) : Several studies have directly compared the imidazo[1,2-b]pyrazole and pyrazolo[1,5-a]pyrimidine scaffolds. In the development of new COX-2 inhibitors, derivatives from both series were designed and synthesized, with a pyrazolo[1,5-a]pyrimidine derivative showing high potency comparable to the drug celecoxib. meddocsonline.org A separate study synthesized a new set of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles for antimicrobial and antioxidant evaluation. researchgate.net Furthermore, in the creation of hybrid anti-inflammatory agents, a clear SAR trend emerged where compounds bearing the pyrazole nucleus were generally more potent than the corresponding imidazo[1,2-b]pyrazole derivatives. nih.gov

Pyrazolo[3,4-b]pyridine : The pyrazolo[3,4-b]pyridine system is another related scaffold. While direct comparative SAR studies with this compound are not extensively documented, the synthesis of various pyrazolo[3,4-b]pyridine derivatives is pursued for their potential as bioactive agents, sharing the fused pyrazole ring characteristic. researchgate.net The different placement of the nitrogen atoms in the fused six-membered ring compared to imidazo[1,2-b]pyrazole is expected to alter the molecule's dipole moment and hydrogen bonding capacity, thus influencing its interaction with biological targets.

Table 3: Comparative SAR of Imidazo[1,2-b]pyrazole with Related Heterocycles

ScaffoldComparison ScaffoldBiological Target/ActivityKey FindingSource
1H-Imidazo[1,2-b]pyrazoleIndoleIsosterism (Pruvanserin)Imidazopyrazole showed significantly improved aqueous solubility. nih.govresearchgate.net
Imidazo[1,2-b]pyridazineImidazo[1,2-a]pyrazinePI3K/mTOR InhibitionBoth scaffolds yielded potent inhibitors; pyridazine derivative had favorable pharmacokinetics. researchgate.net
Imidazo[1,2-b]pyrazolePyrazolo[1,5-a]pyrimidineCOX-2 InhibitionBoth scaffolds produced active compounds; a pyrazolopyrimidine was highly potent. meddocsonline.org
Imidazo[1,2-b]pyrazolePyrazolo[1,5-a]pyrimidineAnti-inflammatory / AntioxidantPyrazole-based hybrids were generally more potent than imidazopyrazole-based hybrids. nih.gov

Computational and Theoretical Investigations of 7 Nitro 1h Imidazo 1,2 B Pyrazole

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques used to predict the interaction between a small molecule (ligand), such as 7-nitro-1H-imidazo[1,2-b]pyrazole, and a macromolecular target, typically a protein. These studies help in understanding the structural basis of therapeutic activity.

Docking studies on the parent imidazo[1,2-b]pyrazole ring system and its analogs have been instrumental in predicting their binding modes and affinities for various biological targets. For instance, a series of imidazo[1,2-b]pyrazole derivatives were evaluated as inhibitors of α-glucosidase, an enzyme targeted in diabetes management. nih.gov Molecular modeling of the most potent compounds in this series revealed key interactions within the enzyme's active site, suggesting a competitive mode of inhibition. nih.gov

Similarly, docking studies have been performed on related pyrazole-imidazole hybrids against targets like E. coli DNA gyrase B and fungal proteins. connectjournals.com These studies identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. For example, the docking of an active hybrid with E. coli DNA gyrase B (PDB: 1KZN) showed hydrophobic interactions with proline and isoleucine residues. connectjournals.com While these studies were not performed on this compound itself, they establish the capability of the imidazopyrazole scaffold to effectively bind within the active sites of various enzymes. The presence of a nitro group, a strong electron-withdrawing and potential hydrogen bond accepting moiety, on the 7-position of the ring would be expected to significantly influence these interactions.

A study on nitro(triazole/imidazole)-based compounds as anti-tubercular agents further underscores the importance of the nitro group in molecular interactions. researchgate.net Docking analyses in such studies help to elucidate how the nitro group contributes to the binding affinity, potentially through electrostatic or hydrogen bonding interactions with receptor site residues. researchgate.net

Table 1: Examples of Docking Studies on Related Imidazole (B134444)/Pyrazole (B372694) Scaffolds

Scaffold/Derivative Target Protein Key Findings
Imidazo[1,2-b]pyrazole derivatives α-Glucosidase Competitive inhibition, key interactions in the active site identified. nih.gov
Pyrazole-imidazole hybrids E. coli DNA gyrase B (1KZN) Hydrophobic interactions with Pro:79 and Ile:78 residues. connectjournals.com
Imidazo[1,2-a]pyridine (B132010) derivatives Pantothenate synthetase (3IVX) Hydrogen bonding with Gly158, Met195, Pro38 and pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com

This table is illustrative and based on studies of related scaffolds, not this compound itself.

Docking simulations are a primary tool for hypothesis generation regarding a compound's molecular targets and its mechanism of action. For the imidazo[1,2-b]pyrazole core, studies have identified a range of potential applications based on predicted targets. These include roles as anticancer, anti-inflammatory, antiviral, antimicrobial, and antitubercular agents. researchgate.net

For example, through docking studies, glucosamine-6-phosphate synthase was identified as a potential target for a library of pyrazole-imidazo[1,2-α]pyridine conjugates, suggesting a mechanism for their observed antibacterial activity. nih.gov In another study, COMPARE analyses of imidazo[2,1-b]thiazole (B1210989) derivatives bearing pyrazole moieties showed a strong correlation with rapamycin (B549165), an mTOR inhibitor, pointing to the mTOR signaling pathway as a potential mechanism for their anticancer effects. nih.gov

For this compound, identifying its potential targets would involve docking it against a panel of proteins associated with various diseases. The results would highlight which proteins it binds to most favorably, thereby guiding experimental validation and elucidating its potential therapeutic applications, such as in tuberculosis, where nitro-containing compounds have shown promise. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic properties of a molecule, offering insights into its stability, reactivity, and other fundamental characteristics that govern its biological activity.

Quantum computational studies, often using Density Functional Theory (DFT), are employed to understand the electronic landscape of a molecule. Such calculations have been performed on the related imidazo[1,2-a]pyridine scaffold to investigate chemical reactivity parameters. acs.org These studies typically compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. acs.org

For this compound, DFT calculations would be invaluable. The electron-withdrawing nature of the nitro group at the 7-position is expected to significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack and potentially influencing its metabolic pathways and mechanism of action. These calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), and indicating sites for potential hydrogen bonding. acs.org

Table 2: Representative Quantum Chemical Parameters (Hypothetical for this compound)

Parameter Predicted Influence of 7-Nitro Group Significance
HOMO Energy Lowered relative to unsubstituted core Indicates stability of electrons
LUMO Energy Significantly lowered Increased susceptibility to nucleophilic attack, higher reactivity
HOMO-LUMO Gap Reduced Indicates higher chemical reactivity and lower kinetic stability

This table presents predicted trends based on established chemical principles and is not derived from specific experimental data for this compound.

Before a docking simulation can be run, the most stable three-dimensional conformation of the ligand must be determined. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, explores the potential energy surface of the molecule to find its lowest energy state. acs.org For a relatively rigid fused-ring system like this compound, the number of conformations is limited, but the orientation of the nitro group relative to the bicyclic core is a key parameter that would be established through these studies. Understanding the most stable conformation is essential for achieving a meaningful and accurate prediction of its binding mode in a protein's active site.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment.

MD simulations have been used to study the stability of complexes between related pyrazole derivatives and their target proteins, such as DNA. nih.govresearchgate.net These simulations can confirm whether a binding pose predicted by docking is stable over a period of nanoseconds. openpharmaceuticalsciencesjournal.com For example, an MD simulation of an imidazo[1,2-a]pyridine-carboxamide analogue complexed with its target, pantothenate synthetase, was run for 1.2 nanoseconds to evaluate the stability of the complex, confirming the binding interactions within a dynamic system. openpharmaceuticalsciencesjournal.com

In Silico Approaches for Compound Optimization and Design

While specific data for this compound is not available, the optimization and design of novel compounds within the broader pyrazole class frequently employ a variety of in silico techniques. These computational methods are essential for predicting the physicochemical properties, potential biological activity, and pharmacokinetic profiles of new chemical entities, thereby guiding synthetic efforts and prioritizing candidates for further experimental testing.

Generally, the process begins with the construction of a virtual library of derivatives based on a core scaffold, in this case, 1H-imidazo[1,2-b]pyrazole. For a compound like this compound, computational approaches would be invaluable in exploring how the introduction of the nitro group at the 7-position influences the electronic and steric properties of the molecule compared to the parent structure.

Molecular Docking and Binding Affinity Prediction

A primary in silico method is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For related pyrazole derivatives, docking studies have been used to assess their binding affinity against various protein targets, often those implicated in cancer or infectious diseases. nih.gov For instance, studies on other pyrazole derivatives have shown binding affinities in the range of -3.7 to -10.4 kcal/mol for the CYP17 protein. nih.gov Were a biological target for this compound to be identified, molecular docking would be a critical first step in predicting its potential efficacy.

ADMET Profiling

Another critical aspect of in silico design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Algorithms are used to estimate parameters such as oral bioavailability, adherence to Lipinski's rule of five, and potential toxicity. nih.gov For example, a study on a series of pyrazole and pyrimidine (B1678525) derivatives showed that the designed compounds did not violate Lipinski's rules, suggesting good potential for oral bioavailability. nih.gov Such an analysis for this compound would be crucial for its development as a potential drug candidate.

Due to the lack of specific research on this compound, no detailed data tables can be generated at this time. The table below illustrates the type of data that would be generated from in silico ADMET predictions for a hypothetical compound series, based on general practices in the field.

Table 1: Illustrative Example of In Silico ADMET Profile for a Hypothetical Compound

ParameterPredicted ValueReference Range
Molecular Weight< 500 g/mol Lipinski's Rule
LogP< 5Lipinski's Rule
H-bond Donors< 5Lipinski's Rule
H-bond Acceptors< 10Lipinski's Rule
Oral BioavailabilityHigh/LowQualitative Prediction

Without dedicated computational studies on this compound, any discussion on its specific properties remains speculative. The application of the above-mentioned in silico tools would be a necessary future step to elucidate its potential and guide further research.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 7-nitro-1H-imidazo[1,2-b]pyrazole. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the hydrogen and carbon skeletal framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), would be expected to exhibit distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. The electron-withdrawing nitro group at the C7 position significantly deshields adjacent protons, causing their signals to appear at a lower field. The protons on the imidazole (B134444) and pyrazole (B372694) rings will display characteristic chemical shifts and coupling patterns that are invaluable for confirming the fused heterocyclic structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the this compound structure. The carbon atom directly attached to the nitro group (C7) is expected to be significantly downfield shifted due to the strong electron-withdrawing effect. The other carbon atoms of the bicyclic system will resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Expected downfield shifts for protons on the pyrazole ring due to the nitro group.Expected downfield shift for C7 due to the nitro group.
Characteristic signals for imidazole ring protons.Resonances for other pyrazole and imidazole ring carbons.
A broad singlet for the N-H proton, which may be exchangeable with D₂O.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula with a high degree of confidence. For this compound (C₅H₄N₄O₂), the theoretical exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the low ppm range.

Mass Spectrometry Data
Molecular Formula C₅H₄N₄O₂
Theoretical Exact Mass [Calculated Value]
Experimentally Determined Mass (HRMS) [Expected to be within ± 5 ppm of the theoretical value]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The presence of the nitro group is readily confirmed by strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Other key absorptions would include C-H stretching and bending vibrations of the aromatic rings and N-H stretching of the pyrazole moiety.

IR Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹)
Asymmetric NO₂ Stretch1550-1475
Symmetric NO₂ Stretch1360-1290
Aromatic C-H Stretch~3100
N-H Stretch3400-3200 (broad)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized this compound and the assessment of its purity. These techniques separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound. A reversed-phase HPLC method, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), would be suitable. The compound's purity is assessed by monitoring the eluent with a UV detector at a wavelength where the compound exhibits strong absorbance. A pure sample will ideally show a single, sharp peak at a specific retention time.

Typical HPLC Parameters
Stationary Phase C18
Mobile Phase Water/Acetonitrile or Water/Methanol gradient
Detection UV Absorbance
Purity Assessment Based on the area percentage of the main peak.

Column Chromatography for Purification

For the preparative isolation and purification of this compound from a reaction mixture, column chromatography is a widely used technique. Silica gel is a common stationary phase for the purification of polar heterocyclic compounds. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) or a mixture of diethyl ether and methanol, would likely be effective in separating the desired product from starting materials and by-products. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Column Chromatography Parameters
Stationary Phase Silica Gel
Mobile Phase (Eluent) A gradient system, e.g., Hexane/Ethyl Acetate or Diethyl Ether/Methanol.
Monitoring Thin-Layer Chromatography (TLC)

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For novel heterocyclic systems such as this compound, X-ray crystallography stands as the definitive method for elucidating the molecular structure and packing in the crystalline lattice. However, a comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of specific X-ray diffraction data for the title compound, this compound.

While crystallographic studies have been conducted on the parent scaffold, 1H-imidazo[1,2-b]pyrazole, and its derivatives, the specific structural details for the 7-nitro substituted variant remain unreported. For instance, the crystal structure of the related compound, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), was determined to be orthorhombic with the space group P212121. ucl.ac.uk This study marked a significant step in understanding the structural aspects of the imidazo[1,2-b]pyrazole system. ucl.ac.uk

The introduction of a nitro group at the C7 position of the 1H-imidazo[1,2-b]pyrazole core is expected to significantly influence its electronic distribution, molecular geometry, and intermolecular interactions. These changes would, in turn, dictate the crystal packing arrangement. Theoretical modeling and comparative analysis with structurally related nitro-containing heterocyclic compounds can offer predictive insights, but experimental determination via single-crystal X-ray diffraction is essential for definitive structural characterization.

The process of obtaining such data would involve the growth of high-quality single crystals of this compound, followed by their analysis using an X-ray diffractometer. The resulting diffraction pattern would be used to solve the crystal structure, yielding precise information on bond lengths, bond angles, torsional angles, and the nature of intermolecular forces such as hydrogen bonding and π-π stacking.

Given the lack of experimental data, the following table of crystallographic parameters for this compound remains to be populated. Future research in this area would be invaluable to the fields of medicinal chemistry and materials science, where a detailed understanding of structure-property relationships is crucial.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₅H₄N₄O₂
Formula Weight152.11 g/mol
Crystal SystemNot Determined
Space GroupNot Determined
Unit Cell Dimensions
a (Å)Not Determined
b (Å)Not Determined
c (Å)Not Determined
α (°)Not Determined
β (°)Not Determined
γ (°)Not Determined
Volume (ų)Not Determined
ZNot Determined
Density (calculated) (g/cm³)Not Determined
R-factorNot Determined
CCDC NumberNot Available

Future Directions and Research Perspectives for 7 Nitro 1h Imidazo 1,2 B Pyrazole

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 7-nitro-1H-imidazo[1,2-b]pyrazole and its derivatives will likely prioritize efficiency, sustainability, and diversification. Current synthetic strategies for related structures, such as the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, offer a foundation for creating libraries of imidazo[1,2-b]pyrazoles. researchgate.net Future efforts will aim to refine these methods to be more environmentally friendly.

Key future directions include:

Green Chemistry Approaches : Researchers are exploring the use of water as a solvent and catalysts like oxone for nitration reactions in related nitroimidazoles, which reduces the reliance on harsh reagents. nih.gov Applying similar principles, such as using solid acid catalysts or biocatalysts like Bovine Serum Albumin (BSA), could lead to greener syntheses of this compound. researchgate.net

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters, improved safety for handling potentially energetic nitro-compounds, and ease of scalability. This methodology has been successfully applied to the synthesis of other pyrazole (B372694) derivatives and represents a logical next step for producing this compound with high purity and yield. dntb.gov.ua

Regioselective Functionalization : Developing precise methods for functionalizing the imidazo[1,2-b]pyrazole core at positions other than the nitro group is crucial. Techniques like regioselective magnesiations and zincations, which have been used on the parent scaffold, could be adapted to create a diverse range of analogs for biological testing. researchgate.net This would allow for systematic exploration of how different substituents affect the molecule's properties.

Exploration of Undiscovered Biological Targets and Pathways

While nitroimidazoles are well-known for their antimicrobial properties, often activated via nitroreductase enzymes in anaerobic bacteria and protozoa, the full biological spectrum of this compound remains largely uncharted. unimib.itmdpi.com The fused heterocyclic system may interact with novel biological targets distinct from those of simpler nitroimidazoles.

Future research should focus on:

Target Deconvolution : For derivatives of the parent imidazo[1,2-b]pyrazole scaffold that have shown promise as antitubercular or anticancer agents, work is already underway to identify their specific protein targets. nih.govnih.gov A similar focused effort is needed for the 7-nitro variant. Techniques such as thermal proteome profiling, affinity chromatography, and genetic screening in model organisms can help pinpoint its molecular binding partners.

Mechanism of Action Studies : The mechanism for fused nitroimidazoles like Delamanid and Pretomanid (B1679085) involves a dual action of mycolic acid synthesis inhibition and respiratory poisoning. nih.gov It is critical to investigate whether this compound shares this mechanism or operates through a different pathway. The discovery that some bicyclic nitroimidazoles are activated by a novel nitroreductase (NTR2) in Leishmania highlights that diverse modes of action are possible even within the same chemical class. unimib.it

Phenotypic Screening : Broad phenotypic screens against panels of cancer cell lines, pathogenic microbes (including resistant strains), and parasites can uncover unexpected activities. nih.gov For example, related pyrazole analogs have shown potential as anti-inflammatory agents by inhibiting targets like p38MAPK, suggesting that this compound could be investigated for similar activities. dntb.gov.uanih.gov

Advanced Structure-Activity Relationship Studies for Enhanced Selectivity

Systematic Structure-Activity Relationship (SAR) studies are essential to optimize the potency and selectivity of this compound, thereby minimizing potential toxicity. Previous SAR studies on imidazo[1,2-b]pyrazole-7-carboxamides have successfully identified derivatives with sub-micromolar cytotoxic activity against leukemia cells, demonstrating the tractability of this scaffold to chemical modification. nih.govnih.gov

Future SAR campaigns should incorporate:

Bioisosteric Replacement : The nitro group is often crucial for the activity of nitroaromatic drugs but can also be associated with toxicity. unimib.it Advanced studies could explore replacing the nitro group with other electron-withdrawing bioisosteres (e.g., sulfone, cyano group) to determine if the therapeutic activity can be retained while improving the safety profile.

3D-QSAR and Pharmacophore Modeling : Building on initial SAR data, three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed. These models, along with pharmacophore mapping, provide a detailed understanding of the structural features required for optimal interaction with a biological target. This approach has been used to design potent inhibitors of other enzyme systems based on different scaffolds. rsc.org

Positional Isomerism : A thorough investigation into the biological activities of other nitro-isomers (e.g., 2-nitro, 3-nitro, 6-nitro) of the imidazo[1,2-b]pyrazole core is warranted. Studies on pretomanid have shown that its 3-nitro isomer possesses a distinct and interesting activity profile, suggesting that isomers of this compound could also yield valuable therapeutic leads. acs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. accscience.comorscience.ru Applying these computational tools to the this compound scaffold can significantly streamline its development.

Key applications include:

Predictive Modeling : ML algorithms can be trained on existing data from other nitroimidazoles and pyrazole derivatives to build models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound analogs. nih.gov This allows for the in silico filtering of compounds with unfavorable properties before committing resources to their synthesis.

Target Identification and Validation : AI tools can analyze vast biological datasets (genomics, proteomics) to identify and validate potential biological targets for this compound. nih.gov By correlating the compound's chemical structure with pathway data, AI can generate hypotheses about its mechanism of action for further experimental validation.

De Novo Design : Generative AI models can design entirely new molecules from scratch that are optimized for activity against a specific target while possessing desirable drug-like properties. accscience.com These models can explore a vast chemical space around the this compound core to propose novel derivatives with enhanced potency and selectivity that a human chemist might not have conceived.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive ADMET Algorithms predict properties like solubility, bioavailability, and toxicity. nih.govReduces late-stage attrition by prioritizing the synthesis of compounds with better drug-like profiles.
Target Prediction AI analyzes biological data to propose protein targets for a given molecule. orscience.ruAccelerates the discovery of the mechanism of action and potential new therapeutic indications.
Generative Design AI models create novel chemical structures optimized for a specific biological target. accscience.comEnables the rapid design of next-generation analogs with improved efficacy and selectivity.
QSAR Modeling ML enhances traditional QSAR to better predict biological activity from chemical structure. nih.govProvides deeper insights for SAR studies, guiding more effective lead optimization.

Leveraging High-Throughput Screening for Broader Biological Profiling

High-Throughput Screening (HTS) is a powerful technology for rapidly assessing the biological activity of a large number of compounds against a multitude of targets. cijournal.ru For this compound, HTS is a key strategy for uncovering its full therapeutic potential beyond any initial, hypothesized activity.

Future research should employ:

Target-Based Screening : Once a library of this compound derivatives is synthesized, it can be screened against large panels of therapeutically relevant proteins, such as kinases, proteases, and G-protein coupled receptors. This approach could identify potent and selective inhibitors for diseases ranging from cancer to inflammatory disorders. cijournal.ru

High-Content Phenotypic Screening : This image-based screening method allows for the assessment of a compound's effect on complex cellular phenotypes (e.g., apoptosis, differentiation, neurite outgrowth). Screening this compound analogs using high-content analysis could reveal novel mechanisms and therapeutic applications that would be missed by simpler target-based assays.

Antimicrobial Resistance Screening : A critical application of HTS would be to screen a library of derivatives against a broad panel of multidrug-resistant (MDR) bacteria and fungi. nih.gov This would rapidly identify compounds capable of overcoming existing resistance mechanisms, a crucial need in modern medicine.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 7-nitro-1H-imidazo[1,2-b]pyrazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation, Br/Mg-exchange, or one-pot multicomponent reactions. For example:

  • Cyclocondensation : Reacting nitro-substituted pyrazole precursors with aldehydes and isocyanides under acid catalysis (e.g., Lewis acids like ZnCl₂) yields the core scaffold .
  • Br/Mg-Exchange : Starting with 7-bromo-1H-imidazo[1,2-b]pyrazole, a bromine atom is replaced via iPrMgCl·LiCl to introduce functional groups at position 7 .
  • One-Pot Synthesis : A sequential protocol using hydrazine hydrate, ethoxymethylene malononitrile, aldehydes, and isocyanides achieves rapid assembly with minimal purification .
    • Key Considerations : Monitor reaction temperature (25–140°C) and catalyst loading (5–30 mol%) to avoid side products like 5H-tautomers .

Q. How are physicochemical properties (e.g., solubility, logD) of this compound characterized?

  • Methodological Answer :

  • logD Measurement : Use shake-flask or HPLC methods with octanol/water partitioning. For instance, the imidazo analogue of pruvanserin showed logD = 1.2 vs. 2.5 for the indole parent, correlating with improved aqueous solubility .
  • pKa Determination : Potentiometric titration or UV-spectroscopy reveals protonation sites. The NH group in the imidazo core has a pKa ~7.3, lower than indole NH (~10), enhancing ionization in physiological media .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2097280) confirms regiochemistry and tautomeric forms .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?

  • Methodological Answer :

  • SEM Protection : Protect the NH group with SEM (trimethylsilylethoxymethyl) to direct metalation. Bromination at position 7 with NBS achieves >95% yield, enabling subsequent Br/Mg-exchange .
  • Sequential Metalation : Use TMPMgCl·LiCl and TMP₂Zn·MgCl₂·2LiCl for regioselective functionalization at positions 3 and 2, respectively. Trapping with electrophiles (e.g., tosyl cyanide) yields diverse derivatives .
  • Fragmentation : Metalation at position 6 with TMP₂Zn·MgCl₂·2LiCl induces ring opening to generate push-pull dyes with tunable fluorescence .

Q. How does substituting indole with 1H-imidazo[1,2-b]pyrazole impact biological activity and pharmacokinetics?

  • Methodological Answer :

  • Solubility-Activity Trade-off : While the imidazo core reduces logD by 1.3 units (improving solubility), direct bioassays (e.g., 5-HT2A receptor binding) are critical to confirm retained activity. Pruvanserin’s imidazo analogue showed comparable receptor affinity but required CYP450 stability assays to address metabolic liabilities .
  • Membrane Permeability : Use Caco-2 cell models to evaluate passive diffusion. The lower pKa of the imidazo NH may reduce passive permeability, necessitating prodrug strategies .

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., α-glucosidase or 5-HT3 receptors) identifies key interactions. For example, nitro groups at position 7 enhance hydrogen bonding with catalytic residues .
  • DFT Calculations : Optimize tautomeric structures (e.g., 1H vs. 5H forms) and predict electronic properties (HOMO-LUMO gaps) to tailor redox activity .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of imidazo[1,2-b]pyrazole derivatives?

  • Case Study : Some studies report potent 5-HT3 antagonism (IC₅₀ = 12 nM) for tropanyl derivatives , while others note reduced activity due to tautomerism.
  • Resolution :

  • Tautomer Identification : Use ¹H-¹⁵N HMBC NMR to confirm dominant tautomeric forms (e.g., 1H vs. 5H) in solution .
  • Bioassay Standardization : Compare results under consistent pH (7.4 vs. 6.8) to account for ionization state differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.